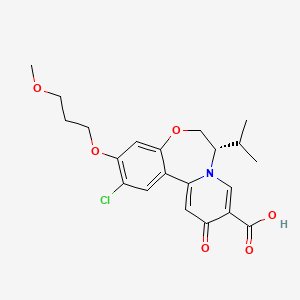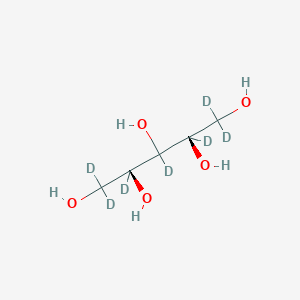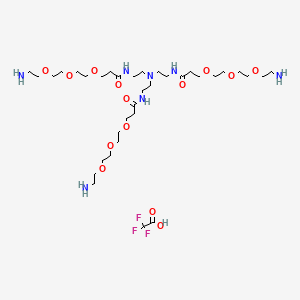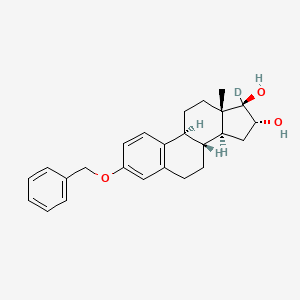
5-Hydroxy Indapamide-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Indapamide-13C,d3: is a labeled derivative of 5-Hydroxy Indapamide, where the hydrogen and carbon atoms are replaced with deuterium and carbon-13 isotopes, respectively . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indapamide-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxy Indapamide molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy Indapamide-13C,d3 can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: 5-Hydroxy Indapamide-13C,d3 is used as a tracer in various chemical studies to understand reaction mechanisms and pathways .
Biology: In biological research, it is used to study metabolic pathways and the pharmacokinetics of drugs .
Medicine: The compound is used in drug development to track the distribution and metabolism of pharmaceuticals in the body .
Industry: In the industrial sector, it is used in the development of new materials and processes that require precise quantitation and analysis .
Mechanism of Action
The mechanism of action of 5-Hydroxy Indapamide-13C,d3 involves its use as a tracer to study the pharmacokinetics and metabolic pathways of drugs. The incorporation of deuterium and carbon-13 isotopes allows for precise tracking and quantitation of the compound in various biological and chemical systems . The molecular targets and pathways involved depend on the specific application and the compound being studied .
Comparison with Similar Compounds
5-Hydroxy Indapamide: The non-labeled version of the compound.
Indapamide: A thiazide-like diuretic used to treat hypertension and edema
Uniqueness: 5-Hydroxy Indapamide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and quantitation in scientific research . This makes it a valuable tool in drug development and other research applications where accurate measurement is critical .
Properties
Molecular Formula |
C16H16ClN3O4S |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-chloro-N-[5-hydroxy-2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)/i1+1D3 |
InChI Key |
ARPVNNMMMDXBBF-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
Canonical SMILES |
CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)

